5-Fluoro-2-nitrobenzonitrile

Beschreibung

Significance as a Multifunctional Aromatic Scaffold in Contemporary Organic Synthesis and Medicinal Chemistry

The utility of 5-fluoro-2-nitrobenzonitrile stems from the electronically distinct nature of its substituents. The fluorine atom, nitro group, and nitrile group are all electron-withdrawing, which enhances the electrophilic character of the aromatic ring. This heightened reactivity makes the compound susceptible to nucleophilic aromatic substitution (SNAr) and cyclization reactions, key processes in the synthesis of diverse organic molecules.

In the realm of organic synthesis, this compound serves as a precursor for a variety of heterocyclic compounds. For instance, it is used in the preparation of benzothiophene (B83047), pyrroloquinoline, and quinoline (B57606) derivatives. ossila.com The strategic placement of the nitro and nitrile groups also allows for the construction of macrocycles. ossila.com The ability to introduce different functional groups onto this scaffold enables chemists to tailor the properties of the resulting molecules, such as their lipophilicity and binding affinity for biological targets. ossila.com

The applications of this compound extend significantly into medicinal chemistry, where it is a key intermediate in the synthesis of pharmaceuticals. chemimpex.com It has been instrumental in the development of anti-cancer agents and antibiotics. chemimpex.com Derivatives of this compound have shown potential as anti-tumor agents, with some exhibiting antiproliferative effects against various cancer cell lines. For example, benzothiophene derivatives synthesized from this compound have demonstrated promising tumor growth inhibition. Furthermore, this compound has been shown to inhibit the growth of tumor cells by binding to nucleic acids, causing DNA damage, and inducing apoptosis. biosynth.com

Overview of Key Research Trajectories and Academic Relevance

The academic relevance of this compound is underscored by its frequent appearance in scientific literature and its use in a wide array of research projects. chemimpex.com Current research trajectories are focused on several key areas:

Pharmaceutical Development: A primary focus is the continued use of this compound as a starting material for novel therapeutic agents. Researchers are exploring its potential in creating new anti-cancer drugs and antibiotics. chemimpex.com

Agrochemicals: The compound is also utilized in the development of new pesticides and herbicides, contributing to advancements in crop protection. chemimpex.com

Material Science: In the field of material science, this compound is involved in the production of specialty polymers and other materials with enhanced durability and resistance to environmental factors. chemimpex.com

Analytical Chemistry: It also finds application as a reagent in analytical methods, aiding in the detection and quantification of other chemical substances. chemimpex.com

The versatility of this compound ensures its continued importance in both academic and industrial research, providing a foundation for the discovery and development of new and innovative chemical entities.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 17417-09-3 |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 76-80 °C |

This data is compiled from multiple sources. ossila.comnih.gov

Table 2: Key Applications of this compound

| Field | Application |

| Medicinal Chemistry | Synthesis of anti-tumor agents, antibiotics. chemimpex.combiosynth.com |

| Organic Synthesis | Precursor for benzothiophenes, pyrroloquinolines, quinolines, and macrocycles. ossila.com |

| Agrochemicals | Intermediate for pesticides and herbicides. chemimpex.com |

| Material Science | Component in the production of specialty polymers. chemimpex.com |

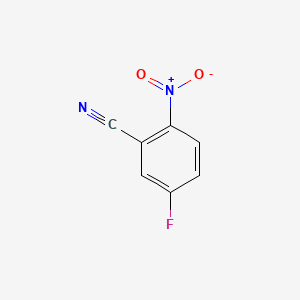

Structure

2D Structure

Eigenschaften

IUPAC Name |

5-fluoro-2-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-6-1-2-7(10(11)12)5(3-6)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCEQYKYTIDJWTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C#N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395992 | |

| Record name | 5-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50594-78-0 | |

| Record name | 5-fluoro-2-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoro-2-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 2 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of the Halogen and Nitro Groups

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 5-Fluoro-2-nitrobenzonitrile. wikipedia.org This reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.orgyoutube.comresearchgate.net The presence of strong electron-withdrawing groups, such as the nitro group, is crucial for activating the ring towards this type of reaction. wikipedia.orglibretexts.org

In activated aromatic systems, the fluorine atom is an excellent leaving group for SNAr reactions. nih.gov The reactivity order for halogens in SNAr is typically F > Cl > Br > I, which is contrary to the trend observed in aliphatic SN2 reactions. nih.gov This "element effect" is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. nih.gov The rate-determining step in these reactions is the initial attack of the nucleophile to form the Meisenheimer complex. nih.gov

The fluoro substituent in this compound, being positioned ortho to the powerfully activating nitro group, is highly susceptible to displacement by various nucleophiles. libretexts.orgossila.com This reactivity allows for the synthesis of diverse derivatives, such as anti-tumor benzothiophenes, by reacting this compound with nucleophiles like methyl thioglycolate. ossila.com The reaction with alcohols is also possible, as demonstrated by the functionalization of alcohols using the related 2-fluoro-5-nitrophenyldiazonium salt, which proceeds via a mild nucleophilic aromatic substitution of the fluorine atom. nih.gov

| Substrate | Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,4-Dinitrophenyl fluoride (B91410) | Piperidine | Methanol, 20°C | N-(2,4-Dinitrophenyl)piperidine | High | nih.gov |

| 2-Fluoronitrobenzene | Diethyl 2-fluoromalonate | NaH, DMF | Diethyl 2-fluoro-2-(2-nitrophenyl)malonate | Quantitative | researchgate.net |

| 2-Fluoro-5-nitrobenzonitrile (B100134) | Methyl thioglycolate | - | Anti-tumour benzothiophene (B83047) derivative | 93% | ossila.com |

| 2-Fluoro-5-nitrophenyldiazonium | Alcohols | Neutral/Acidic | Aryl-alkyl ethers | - | nih.gov |

The nitro group plays a dual role in the SNAr chemistry of this compound. Its primary function is to activate the aromatic ring towards nucleophilic attack. wikipedia.org Positioned ortho and para to the leaving group, the nitro group effectively stabilizes the negative charge of the intermediate Meisenheimer complex through resonance. wikipedia.orgyoutube.comlibretexts.org This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate. youtube.com

While less common than halogen displacement, the nitro group itself can function as a leaving group in SNAr reactions, particularly when the aromatic ring is highly electron-deficient. nih.govstackexchange.com The ability of the nitrite (B80452) anion (NO₂⁻) to be displaced is due to its electronegativity and relatively weak conjugation with an already electron-poor ring. stackexchange.com In substrates with multiple activating groups, the nitro group can be substituted by strong nucleophiles. For instance, in the reaction of 1,2,4-trinitrobenzene (B1210296) with piperidine, the nitro group is displaced. nih.gov The relative leaving group ability in activated systems is often F > NO₂ > Cl ≈ Br > I. nih.gov

Reduction Chemistry of the Nitro Group to Amino Derivatives

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a key route to aniline (B41778) derivatives. nih.govwikipedia.org For a molecule like this compound, the challenge lies in selectively reducing the nitro group without affecting the fluoro and nitrile functionalities. psu.edustackexchange.com

Catalytic hydrogenation is a widely used industrial method for converting nitroaromatics to anilines. wikipedia.org Various catalytic systems have been developed to achieve this transformation with high chemoselectivity.

Common catalysts include:

Palladium-on-carbon (Pd/C) : Can be used with hydrogen gas or transfer hydrogenation agents like triethylsilane. organic-chemistry.org However, the nitrile group can be sensitive to some Pd/C catalysts. stackexchange.com

Platinum-based catalysts (e.g., Pt/C, PtO₂) : Supported platinum catalysts are effective for the selective reduction of nitro groups, even in the presence of sensitive functionalities like halogens and aldehydes, using hydrogen gas at atmospheric pressure. psu.edustackexchange.com

Raney Nickel : A common catalyst for this transformation. wikipedia.org

Base-metal catalysts : More recently, catalysts based on manganese and cobalt have been developed for the chemoselective hydrogenation of nitroarenes, tolerating a broad range of functional groups. nih.govresearchgate.net

These methods generally offer high yields and good functional group tolerance, making them suitable for the synthesis of 2-amino-5-fluorobenzonitrile (B1271947) from this compound. psu.eduorganic-chemistry.org

| Catalyst | Reducing Agent/Conditions | Substrate Scope | Selectivity Notes | Reference |

|---|---|---|---|---|

| Fe/CaCl₂ | Transfer hydrogenation | Nitroarenes | Tolerates halides, carbonyl, aldehyde, nitrile, ester | organic-chemistry.org |

| Pd/C | H₂ or Triethylsilane | Aromatic nitro groups | High yield, wide functional group tolerance | organic-chemistry.org |

| Pt/SiO₂ | H₂ (1 bar), r.t. | Substituted nitroaromatics | Selective reduction to N-aryl hydroxylamines (with additives) | psu.edu |

| Manganese-based | H₂ | Nitroarenes | Tolerates a broad range of functional groups | nih.gov |

Electrocatalytic reduction offers a controlled method for the transformation of nitroarenes. This technique can achieve high selectivity under mild conditions. A study demonstrated the highly selective electrocatalytic reduction of various substituted nitrobenzenes to their corresponding anilines using a polyoxometalate redox mediator (phosphotungstic acid). acs.org This method was successfully applied to 2-nitrobenzonitrile, achieving a 61% isolated yield of 2-aminobenzonitrile. acs.org The reaction proceeds at a controlled pH, and the mediator facilitates the electron transfer required for the reduction. acs.org This approach highlights a modern, green chemistry alternative for the selective reduction of the nitro group in complex molecules like this compound. acs.org

Achieving chemoselectivity is paramount when reducing a multifunctional compound like this compound. Several strategies have been developed to reduce the nitro group while leaving other reducible groups, such as halogens and nitriles, intact. psu.eduorganic-chemistry.org

One of the most effective and widely cited methods for this specific transformation is the use of stannous chloride dihydrate (SnCl₂·2H₂O) in a solvent like ethyl acetate (B1210297) or an alcohol. stackexchange.com This reagent readily reduces aromatic nitro compounds while other sensitive groups like nitriles and halogens remain unaffected. stackexchange.com The reaction of 2-fluoro-5-nitrobenzonitrile with SnCl₂·2H₂O in refluxing ethyl acetate yields 5-amino-2-fluorobenzonitrile (B1271941) (also named 4-fluoro-3-cyanoaniline).

Other chemoselective systems include:

Iron in acidic media (Béchamp reduction) : A classic method that can show selectivity. wikipedia.orggoogle.com Treating 2,4-dinitrofluorobenzene with iron powder in acetic acid selectively reduces the nitro group at the 2-position. google.com

Sodium hydrosulfite or sodium sulfide : These reagents can also be used for selective reductions. wikipedia.org

Metal-free reductions : Systems like trichlorosilane (B8805176) under continuous-flow conditions have been shown to selectively reduce aromatic nitro groups in the presence of halogens and esters. nih.gov

These strategies provide a robust toolbox for chemists to synthesize a wide array of aniline derivatives from nitroaromatic precursors.

Reactions Involving the Nitrile Functional Group

The nitrile group in this compound is a key site for various chemical transformations, including hydrolysis, amidation, and participation in cyclization reactions to form heterocyclic systems.

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid. The reaction proceeds through protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. The intermediate amide can be isolated under controlled conditions, but vigorous reaction conditions lead to the formation of the corresponding carboxylic acid, 5-fluoro-2-nitrobenzoic acid, and ammonium (B1175870) salts.

In alkaline hydrolysis, the nitrile is heated with an aqueous solution of a base like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. This pathway initially yields the salt of the carboxylic acid (e.g., sodium 5-fluoro-2-nitrobenzoate) and ammonia (B1221849) gas. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Direct conversion to amides, or amidation, can also be achieved. While specific documented methods for the direct amidation of this compound are not prevalent in readily available literature, general methodologies for nitrile to amide conversion can be applied. These often involve controlled hydrolysis or the use of specific reagents that promote the formation of the amide without proceeding to the carboxylic acid.

The strategic positioning of the nitrile and nitro groups in an ortho relationship on the benzene (B151609) ring makes this compound an excellent substrate for synthesizing fused heterocyclic compounds, particularly quinazolines. A notable transformation is the one-pot conversion of ortho-nitrobenzonitriles into quinazolin-4(3H)-ones. This process typically involves the reduction of the nitro group to an amine, followed by reaction with a one-carbon source like formic acid, and subsequent intramolecular cyclization where the newly formed amine attacks the nitrile carbon. This efficient cascade reaction provides a direct route to the quinazoline (B50416) core, a privileged scaffold in medicinal chemistry. For instance, a general method for the conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones involves reduction, formylation, hydrolysis, and cyclization in a single pot clockss.org.

While direct examples for this compound are not explicitly detailed, its structural isomer, 2-fluoro-5-nitrobenzonitrile, is widely used in the synthesis of various heterocyclic systems. It serves as a building block for anti-tumor benzothiophene derivatives through reaction with methyl thioglycolate ossila.com. Furthermore, it is a precursor for pyrroloquinoline and quinoline (B57606) derivatives, highlighting the versatility of the fluoronitrobenzonitrile scaffold in constructing complex heterocyclic architectures ossila.com. The reactivity of the nitrile group in these cyclization reactions is crucial for the formation of the new rings.

Multi-component Reactions and Cascade Processes Utilizing the Compound's Functionalities

The diverse functionalities of this compound make it a suitable candidate for multi-component reactions (MCRs) and cascade processes, which are highly efficient synthetic strategies that allow for the construction of complex molecules in a single operation. MCRs are one-pot reactions where three or more reactants combine to form a product that incorporates portions of all starting materials.

The presence of the ortho-nitrobenzonitrile moiety allows for participation in cascade reactions that can lead to the formation of complex heterocyclic systems. For example, cascade processes have been developed for the construction of dihydroquinoxalinones and tetrahydroquinoxalines from readily available 2-nitroanilines or o-dinitrobenzenes with α-ketoesters and α-diketones rsc.org. These reactions often involve a sequence of nitro group reduction, cyclization, and subsequent hydrogenation rsc.org. Given that the nitro group of this compound can be reduced to an amine, it is plausible that this compound could be utilized in similar cascade sequences to generate novel fluoro-substituted heterocyclic structures.

The synthesis of quinazolines from ortho-nitrobenzonitriles, as mentioned previously, is a prime example of a cascade process where reduction of the nitro group initiates an intramolecular cyclization with the nitrile clockss.org. This type of reaction is highly valuable for its atom economy and for the rapid generation of molecular complexity from a relatively simple starting material.

Derivatization Strategies and Scaffold Elaboration Based on 5 Fluoro 2 Nitrobenzonitrile

Construction of Diverse Heterocyclic Systems

The unique arrangement of functional groups in 5-fluoro-2-nitrobenzonitrile makes it an ideal precursor for the synthesis of a wide array of heterocyclic systems, which form the core of many pharmacologically active compounds.

The construction of the benzothiophene (B83047) scaffold from this compound is efficiently achieved through cyclocondensation reactions. A prominent method involves the reaction with thioglycolate esters. For instance, heating this compound with methyl thioglycolate in the presence of a base like triethylamine (B128534) (Et3N) leads to the formation of 3-aminobenzothiophene derivatives. wikipedia.org This transformation proceeds via an initial nucleophilic aromatic substitution of the activated fluorine atom by the sulfur nucleophile, followed by an intramolecular cyclization where the enolate attacks the nitrile group.

The use of microwave irradiation can significantly accelerate this process. Under microwave heating at 130 °C in dimethyl sulfoxide (B87167) (DMSO), the reaction to form methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate can be completed in as little as 11 minutes, affording the product in a high yield of 94%. wikipedia.org Conventional heating at 100 °C for 2 hours also provides an excellent yield of 95%. wikipedia.org This rapid and high-yielding synthesis makes it a valuable route for creating benzothiophene-based scaffolds for kinase inhibitors and other therapeutic agents. wikipedia.orgorganic-chemistry.org

Reaction Scheme for Benzothiophene Synthesis

| Reactants | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| This compound, Methyl thioglycolate | Et3N, DMSO, Microwave, 130 °C, 11 min | Methyl 3-amino-5-nitrobenzo[b]thiophene-2-carboxylate | 94% |

The synthesis of quinoline (B57606) and pyrroloquinoline frameworks from this compound typically requires initial functional group modifications to generate a suitable precursor for classical cyclization strategies. organic-chemistry.org A common and powerful method for quinoline synthesis is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganic-chemistry.org

To utilize this compound in a Friedländer-type synthesis, it must first be converted into a 2-amino-5-fluorobenzaldehyde (B139799) or a 2-amino-5-fluorophenyl ketone. This can be achieved through a two-step process:

Reduction of the nitro group: The nitro group is selectively reduced to an amine, yielding 2-amino-5-fluorobenzonitrile (B1271947). This can be accomplished using reagents like stannous chloride dihydrate (SnCl2·2H2O).

Conversion of the nitrile group: The resulting aminobenzonitrile can then be converted into a carbonyl group. For example, partial reduction of the nitrile to an imine followed by hydrolysis would yield the corresponding aldehyde.

Once the 2-amino-5-fluorobenzaldehyde is formed, it can be reacted with a ketone (e.g., acetone) in the presence of an acid or base catalyst to construct the quinoline ring system.

A more direct approach has been reported for the formation of pyrroloquinoline structures through a concomitant ring contraction cyclization strategy, highlighting the utility of nitrobenzonitrile derivatives in complex heterocyclic synthesis. organic-chemistry.org

This compound serves as a direct precursor for the synthesis of substituted indazole scaffolds. The reaction with hydrazine (B178648) or its derivatives triggers a cyclization to form the indazole ring. Specifically, 2-fluoro-5-nitrobenzonitrile (B100134) can be used to prepare 1-methyl-5-nitro-1H-indazol-3-ylamine. sigmaaldrich.com

Quinazolinone derivatives can be synthesized from this compound through a one-pot procedure that involves several sequential transformations. clockss.org This efficient method for converting ortho-nitrobenzonitriles into quinazolin-4(3H)-ones proceeds through: clockss.org

Reduction: The nitro group is reduced to an amine. A common reducing system is hydrazine hydrate (B1144303) in the presence of a catalyst like ferric chloride.

Formylation: The newly formed amino group is formylated in situ, typically using formic acid.

Hydrolysis and Cyclization: The nitrile group is hydrolyzed, and subsequent cyclization occurs to form the quinazolinone ring.

This one-pot process, using reagents like hydrazine hydrate/FeCl3 and HCl/HCOOH at elevated temperatures (90-130 °C), provides the corresponding 7-fluoroquinazolin-4(3H)-one. clockss.org This approach is highly valuable as it avoids the isolation of intermediates and offers an economical and industrially viable route to quinazolinones, which are key components in anticancer drugs like Gefitinib and Erlotinib. clockss.org

The synthesis of dibenzo[b,f] Current time information in Bangalore, IN.oxazepin-11-amines from this compound is a multi-step process, as the core tricyclic structure is typically built before the introduction of the exocyclic amine. A plausible synthetic route involves the following key transformations:

Nitrile Hydrolysis: The first step is the hydrolysis of the nitrile group of this compound to a carboxylic acid, yielding 5-fluoro-2-nitrobenzoic acid. This can be achieved by heating with a strong acid like hydrobromic acid. chemicalbook.com

Amide Formation: The resulting 5-fluoro-2-nitrobenzoic acid is then coupled with a 2-aminophenol (B121084) derivative to form an N-(2-hydroxyphenyl)benzamide intermediate.

Cyclization to Oxazepinone: The dibenzo[b,f] Current time information in Bangalore, IN.oxazepin-11(10H)-one core is constructed via an intramolecular nucleophilic aromatic substitution. researchgate.net Treatment of the amide intermediate with a base promotes the cyclization, where the phenoxide attacks the carbon bearing the nitro group (which acts as a leaving group) to close the seven-membered ring.

Conversion to Amine: The final step is the conversion of the lactam (cyclic amide) in the oxazepinone to the desired 11-amine. This can be accomplished by first converting the lactam to a more reactive intermediate, such as an 11-chloro derivative using a chlorinating agent (e.g., POCl3 or SOCl2), followed by substitution with the desired amine. griffith.edu.aumdpi.com

This strategic sequence allows for the systematic construction of the complex dibenzo[b,f] Current time information in Bangalore, IN.oxazepin-11-amine scaffold from the relatively simple starting material. mdpi.com

Functional Group Interconversions and Strategic Modifications for Chemical Diversity

The three functional groups of this compound offer distinct reaction sites for modification, enabling the generation of a diverse library of compounds.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group, a key functional group for further derivatization. A common and effective method is the use of stannous chloride dihydrate (SnCl2·2H2O) in a solvent like ethyl acetate (B1210297) at reflux. This transformation yields 5-fluoro-2-aminobenzonitrile and is crucial for preparing precursors for syntheses like the Friedländer quinoline synthesis. organic-chemistry.org

Substitution of the Fluoro Group: The fluorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effects of the ortho-nitro and para-cyano groups. libretexts.org This allows for the displacement of fluoride (B91410) by a variety of nucleophiles. Oxygen, nitrogen, and sulfur nucleophiles can be introduced at this position, providing access to a wide range of substituted benzonitrile (B105546) derivatives. beilstein-journals.org This reactivity is fundamental to many of the heterocyclic syntheses described previously, such as the formation of benzothiophenes. wikipedia.org

Transformation of the Nitrile Group: The nitrile group can undergo several important transformations. It can be hydrolyzed to a carboxylic acid under strong acidic conditions (e.g., HBr) or basic conditions. chemicalbook.com This creates a new handle for amide bond formation or other carboxylic acid-based reactions. Alternatively, the nitrile group can be reduced to a primary amine (an aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH4), although care must be taken to control the reactivity with the nitro group. organic-chemistry.org

These functional group interconversions significantly expand the synthetic utility of this compound, allowing chemists to strategically modify the molecule to access a broad chemical space for drug discovery and material science applications.

Design and Synthesis of Macrocyclic Structures Utilizing the Compound's Architecture

The strategic placement of reactive functional groups on an aromatic scaffold is a cornerstone of macrocyclic chemistry. The architectural arrangement of substituents in nitrated fluorobenzonitrile derivatives offers potential pathways for the construction of complex macrocyclic frameworks. While the direct application of this compound in macrocyclization is not extensively documented in publicly available research, the principles of using related isomers can be explored to understand the potential synthetic strategies.

One related compound, 2-fluoro-5-nitrobenzonitrile, is noted for its suitability in constructing macrocycles due to the meta-positioning of its nitro and nitrile functionalities. ossila.com This arrangement allows for the potential of these groups to be incorporated into a larger ring structure through various chemical transformations. The inherent reactivity of the fluoro, nitro, and nitrile groups provides multiple handles for derivatization and scaffold elaboration, which are key to designing and synthesizing diverse macrocyclic entities.

Although specific examples utilizing this compound are not readily found in the surveyed literature, the general strategies for macrocycle synthesis involving substituted benzonitriles can be considered. These often involve multi-component reactions or sequential coupling steps where the benzonitrile moiety can act as a rigid building block, directing the geometry of the final macrocycle. The electron-withdrawing nature of the nitro and nitrile groups can also influence the reactivity of the aromatic ring, potentially facilitating certain cyclization reactions.

Further research is required to fully elucidate the specific conditions and reaction partners that would enable the successful synthesis of macrocycles from this compound. Such studies would need to explore the selective transformation of the nitrile and nitro groups, alongside the displacement of the fluorine atom, to form the macrocyclic ring. The development of such synthetic routes would be a valuable addition to the field of macrocyclic chemistry, expanding the toolbox of available building blocks for creating novel supramolecular structures.

Applications in Advanced Organic Synthesis

Role as a Key Intermediate in the Construction of Complex Organic Molecules

The strategic positioning of the electron-withdrawing nitro and nitrile groups, along with the reactive fluorine atom, makes 5-Fluoro-2-nitrobenzonitrile a valuable precursor for a range of complex heterocyclic and polyfunctional molecules. Its utility is well-documented in medicinal chemistry and drug discovery as a starting point for synthesizing novel molecular architectures. ossila.com

One of the prominent applications is in the synthesis of benzothiophene (B83047) derivatives. Research has shown that this compound can react with methyl thioglycolate to produce anti-tumor benzothiophene derivatives in high yield. ossila.com The reaction proceeds via nucleophilic aromatic substitution of the activated fluorine atom, followed by cyclization. This particular synthesis has been reported with a notable yield of 93%. ossila.com

Furthermore, this compound serves as a key intermediate for other complex heterocyclic systems. Through various synthetic routes, it can be converted into pyrroloquinoline and quinoline (B57606) derivatives, which are core structures in many biologically active compounds. ossila.com The reduction of the nitro group to an amine is a common transformation, yielding 2-fluoro-5-aminobenzonitrile, which opens up further synthetic possibilities through diazotization or coupling reactions. sigmaaldrich.com

The versatility of this compound as an intermediate is highlighted by its use in preparing a variety of substituted molecules, as detailed in the following table.

Table 1: Synthesis of Complex Organic Molecules from this compound

| Product | Reagents/Conditions | Use/Significance | Reference(s) |

|---|---|---|---|

| Ethyl 3-amino-5-nitro-benzo[b]thiophene-2-carboxylate | Reaction with ethyl thioglycolate | Intermediate for anti-tumor compounds | sigmaaldrich.com |

| 1-Methyl-5-nitro-1H-indazol-3-ylamine | Multi-step synthesis involving hydrazine (B178648) | Precursor for pharmacologically active indazoles | sigmaaldrich.com |

| 2-Fluoro-5-aminobenzonitrile | Reduction of the nitro group (e.g., with H₂, Pd/C) | Versatile intermediate for further functionalization | sigmaaldrich.com |

| Benzothiophene derivatives | Methyl thioglycolate | Potential anti-tumor agents | ossila.com |

| Pyrroloquinoline and Quinoline derivatives | Various multi-step synthetic routes | Core structures in medicinal chemistry | ossila.com |

Precursors for Agrochemical Synthesis

Development of Specialized Chemical Compounds for Industrial and Research Purposes

The unique electronic and structural characteristics of this compound make it a valuable component in the creation of specialized chemical compounds for both industrial and research-focused applications.

Macrocycle Synthesis: The specific meta orientation of the nitro and nitrile groups on the benzene (B151609) ring provides a geometric framework that is conducive to the synthesis of macrocyclic structures. ossila.com These large-ring systems are of significant interest in supramolecular chemistry, host-guest chemistry, and for their potential as ionophores or complexing agents.

Fragment-Based Drug Discovery (FBDD): In modern drug discovery, FBDD has emerged as a powerful technique for identifying lead compounds. nih.govfrontiersin.org This method relies on screening libraries of small, low-complexity molecules ("fragments") for weak binding to a biological target. Fluorine-containing fragments are particularly advantageous because the fluorine atom provides a sensitive probe for ¹⁹F-NMR spectroscopy, a primary screening method that offers high sensitivity and low background interference. mdpi.comresearchgate.net As a readily available fluorinated aromatic molecule, this compound is a prototypical fragment that could be included in such screening libraries to identify novel binding scaffolds for challenging drug targets. mdpi.com

Materials Science: The electron-withdrawing properties of the nitrile and nitro groups suggest potential applications in materials science. Similar nitrobenzonitrile compounds are explored for incorporation into polymers and other advanced materials to tailor their optical and electronic properties. While specific applications for this compound in this area are not extensively documented, its properties make it a candidate for research into new functional materials.

The following table summarizes some of the key reactions used to create specialized compounds from this versatile precursor.

Table 2: Reactions for Developing Specialized Compounds

| Reaction Type | Product Class | Application Area | Reference(s) |

|---|---|---|---|

| Cyclization Reactions | Macrocycles | Supramolecular Chemistry, Host-Guest Chemistry | ossila.com |

| Nucleophilic Aromatic Substitution | Anti-tumor Benzothiophenes | Pharmaceutical Research, Drug Discovery | ossila.com |

| Use as a molecular fragment | Potential Drug Scaffolds | Fragment-Based Drug Discovery (FBDD) | nih.govmdpi.com |

| Precursor for Tyrosine Kinase Inhibitors (via related compounds) | Tyrosine Kinase Inhibitors | Cancer Therapy Research | google.com |

Medicinal Chemistry and Drug Discovery Applications

Exploration in Anti-Tumour Agent Research

5-Fluoro-2-nitrobenzonitrile serves as a critical scaffold in the design and synthesis of novel anti-tumour agents. Its unique structure, featuring three distinct functional groups—fluorine, nitrile, and nitro groups—provides multiple reaction sites, allowing for extensive chemical modification without the need for protective groups. ossila.com This characteristic makes it an ideal starting material for creating diverse molecular architectures with potential anti-cancer properties.

A notable application is in the synthesis of benzothiophene (B83047) derivatives, a class of compounds investigated for their anti-tumour activities. Researchers have successfully synthesized these derivatives by reacting this compound with methyl thioglycolate, achieving a high yield of 93%. ossila.com The synthetic pathway is highly customizable, enabling the introduction of various functional groups to modulate the compound's lipophilicity and binding affinity to specific biological targets. ossila.com Beyond benzothiophenes, this compound is also a precursor for other heterocyclic systems with recognized potential in oncology, such as pyrroloquinoline and quinoline (B57606) derivatives. ossila.com The strategic placement of the nitro and nitrile groups also facilitates the construction of complex macrocycles. ossila.com

The introduction of a fluorine atom is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates. Fluorination can improve metabolic stability, binding affinity, and bioavailability. In the context of cancer therapy, fluorinated compounds like 5-Fluorouracil have been cornerstones of treatment for decades. nih.govmdpi.com The presence of fluorine in the this compound scaffold is therefore a key feature, contributing to the potential efficacy of the molecules derived from it. Research into fluorinated benzothiazoles has shown that a 5-fluoro derivative displayed potent antiproliferative activity against multiple human breast and colon cancer cell lines. nih.gov

Table 1: Applications of this compound in Anti-Tumour Research

| Application | Reactant/Process | Resulting Compound Class | Significance |

|---|---|---|---|

| Scaffold for Synthesis | Reaction with methyl thioglycolate | Benzothiophene derivatives | Investigated as potential anti-tumour agents; high-yield synthesis. ossila.com |

| Precursor Molecule | Chemical Synthesis | Pyrroloquinoline derivatives | Heterocyclic compounds with potential anti-cancer activity. ossila.com |

| Precursor Molecule | Chemical Synthesis | Quinoline derivatives | Known pharmacophore in oncology research. ossila.com |

| Structural Component | Macrocyclization | Macrocycles | Complex structures with potential for novel biological activity. ossila.com |

Potential in Antiviral Studies

While direct studies focusing exclusively on the antiviral properties of this compound are limited, its structural features suggest potential applications in this field. The broader class of nitrobenzonitrile derivatives has been explored for antiviral activity. For instance, the compound 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (B1202472) (MDL-860) was found to inhibit the replication of 11 out of 12 tested picornaviruses, which include rhinoviruses and polioviruses. nih.gov The mechanism of MDL-860 involves the inhibition of an early event in the viral replication cycle that occurs after the virus uncoats but before the synthesis of viral RNA. nih.gov

Furthermore, the incorporation of fluorine is a highly successful strategy in the development of antiviral drugs. mdpi.com Fluorine atoms can alter the electronic properties of a molecule, enhance its binding to target enzymes, and increase its metabolic stability, thus prolonging its therapeutic effect. mdpi.com Several FDA-approved antiviral nucleoside analogues, such as Elvucitabine and Clevudine, contain fluorine, highlighting its importance in this therapeutic area. mdpi.com

Given that this compound combines the nitrobenzonitrile core of compounds like MDL-860 with a fluorine atom, it represents a scaffold of interest for future antiviral research. Its structure provides a basis for synthesizing new compounds that could potentially leverage both the replication-inhibiting properties of the nitrobenzonitrile moiety and the pharmacologically enhancing effects of fluorine.

Table 2: Comparison of this compound and a Related Antiviral Compound

| Compound Name | Chemical Formula | Molecular Weight | Key Structural Features | Known Activity |

|---|---|---|---|---|

| This compound | C₇H₃FN₂O₂ | 166.11 g/mol | Fluorine, Nitro Group, Nitrile Group | Scaffold for synthesis. ossila.com |

| MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile) | C₁₃H₆Cl₂N₂O₃ | 325.1 g/mol | Dichlorophenoxy Group, Nitro Group, Nitrile Group | Inhibits picornavirus replication. nih.gov |

Contribution to Fragment-Based Drug Discovery (FBLD)

Fragment-Based Drug Discovery (FBDD), also known as Fragment-Based Lead Discovery (FBLD), has become a powerful and efficient method for identifying lead compounds in modern drug discovery. wikipedia.org This approach uses libraries of small, low-molecular-weight molecules ("fragments") to probe the binding sites of biological targets. drughunter.com this compound is an exemplary molecule for use in FBLD due to its physicochemical properties and chemical versatility.

Principles of Fragment Library Design and Diversification Utilizing the Compound

The design of a high-quality fragment library is crucial for the success of an FBLD campaign. Fragments are typically selected based on the "Rule of Three," which suggests ideal fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, and a calculated lipophilicity (cLogP) of 3 or less. stanford.edu With a molecular weight of 166.11 g/mol , this compound comfortably fits these criteria, making it an excellent starting point. ossila.com

A key principle in library design is to maximize chemical diversity while maintaining low complexity. mdpi.com this compound is well-suited for this purpose. Its three distinct functional groups offer multiple, chemically distinct vectors for modification. This allows chemists to systematically build upon the fragment, creating a diverse library of related compounds that can be used to explore the chemical space around a target's binding site. The presence of the fluorine atom is particularly advantageous, as it allows for screening using ¹⁹F-NMR spectroscopy, a sensitive biophysical technique for detecting weak fragment binding. stanford.edufrontiersin.org

Methodologies for Hit Identification and Subsequent Lead Development

The first step in FBLD is "hit identification," where the fragment library is screened to find molecules that bind to the target, even if only weakly. vipergen.com Because of the low affinity of initial hits, highly sensitive biophysical methods are required for their detection. frontiersin.org For a fragment like this compound, several powerful techniques are applicable:

Nuclear Magnetic Resonance (NMR) Spectroscopy : This is a gold-standard method in FBLD. stanford.edu Specifically, ¹⁹F-NMR can be used to directly observe the binding of the fluorine-containing fragment to the target protein, offering a clean signal with minimal background interference. frontiersin.org

Surface Plasmon Resonance (SPR) : SPR can detect the binding of small molecules to a target immobilized on a sensor surface in real-time, providing data on binding affinity and kinetics. frontiersin.org

X-ray Crystallography : This technique can be used to screen fragments by soaking them into crystals of the target protein, providing a direct, high-resolution view of the binding mode and identifying the precise interactions between the fragment and the protein. mdpi.com

Once a fragment hit is identified and its binding mode is confirmed, the "hit-to-lead" process begins. upmbiomedicals.comoncodesign-services.com This involves chemically modifying the fragment to develop a more potent "lead" compound. The goal is to improve binding affinity and selectivity while maintaining favorable drug-like properties. upmbiomedicals.com this compound's structure is ideal for this optimization phase. The different reactive sites on the molecule serve as "growth vectors," allowing for a rational, structure-guided approach to optimization known as "fragment growing." mdpi.com By adding chemical substituents at these positions, chemists can extend the molecule to engage additional pockets on the protein surface, thereby systematically improving its potency. mdpi.comoncodesign-services.com

Table 3: Role of this compound in the FBLD Workflow

| FBLD Stage | Description | Relevance of this compound |

|---|---|---|

| Fragment Library Design | Creating a collection of low-molecular-weight compounds. | Adheres to the "Rule of Three"; multiple functional groups allow for library diversification. ossila.comstanford.edu |

| Hit Identification | Screening the library to find fragments that bind to the target. | The fluorine atom enables sensitive screening by ¹⁹F-NMR spectroscopy. frontiersin.org |

| Hit-to-Lead Development | Optimizing the initial fragment hit to increase potency and selectivity. | The distinct functional groups act as "growth vectors" for chemical modification and affinity improvement. ossila.commdpi.com |

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 5-Fluoro-2-nitrobenzonitrile. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the aromatic ring.

¹H NMR Findings: In a ¹H NMR spectrum of this compound, the three aromatic protons would appear as distinct signals. The electron-withdrawing nature of the nitro (-NO₂) and nitrile (-CN) groups, along with the electronegative fluorine (-F) atom, significantly influences the chemical shifts of these protons, typically moving them downfield. The splitting pattern of these signals is governed by both proton-proton (H-H) and proton-fluorine (H-F) coupling, resulting in complex multiplets.

¹³C NMR Findings: The ¹³C NMR spectrum provides complementary information, showing seven distinct carbon signals corresponding to the six aromatic carbons and the one nitrile carbon. The carbon atoms directly bonded to the electronegative substituents (fluorine, nitro group, and nitrile group) exhibit characteristic chemical shifts. For instance, the carbon attached to the fluorine atom (C-F) will appear as a doublet due to one-bond carbon-fluorine coupling, a key diagnostic feature. The chemical shifts are influenced by the electronic effects of the substituents, and analysis of these shifts confirms the substitution pattern on the benzene (B151609) ring.

While specific spectral data in published literature is limited, the expected NMR characteristics can be predicted based on established principles and data from analogous structures.

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Signal | Predicted Chemical Shift (ppm) | Expected Multiplicity | Comment |

|---|---|---|---|---|

| ¹H | H-3 | Downfield | Doublet of doublets (dd) | Coupled to H-4 and F-5. |

| ¹H | H-4 | Downfield | Triplet of doublets (td) or ddd | Coupled to H-3, H-6, and F-5. |

| ¹H | H-6 | Downfield | Doublet of doublets (dd) | Coupled to H-4 and F-5. |

| ¹³C | C-1 (C-CN) | ~110-120 | Singlet or Triplet | |

| ¹³C | C-2 (C-NO₂) | ~145-155 | Singlet or Triplet | |

| ¹³C | C-3 | ~115-125 | Doublet | Two-bond C-F coupling. |

| ¹³C | C-4 | ~125-135 | Doublet | Three-bond C-F coupling. |

| ¹³C | C-5 (C-F) | ~160-170 | Doublet | Strong one-bond C-F coupling. |

| ¹³C | C-6 | ~110-120 | Doublet | Two-bond C-F coupling. |

| ¹³C | CN | ~115-125 | Singlet or Triplet |

Mass Spectrometry (MS) Techniques (GC/MS, ESI-MS, LC-MS, UPLC-MS) for Precise Molecular Mass and Purity Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight and elemental composition of a compound. For this compound, various MS methods are employed for both identification and purity assessment. The compound has a molecular formula of C₇H₃FN₂O₂ and a molecular weight of approximately 166.11 g/mol . biosynth.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and thermally stable compounds like this compound. The gas chromatograph separates the compound from any volatile impurities before it enters the mass spectrometer, which then provides a mass spectrum confirming its molecular weight and offering structural clues through fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): LC-MS and UPLC-MS are versatile techniques that couple the separation power of liquid chromatography with the detection sensitivity of mass spectrometry. nih.govnih.gov These methods are ideal for purity confirmation, allowing for the separation and identification of non-volatile impurities or isomers.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique commonly used with LC-MS that generates ions with minimal fragmentation. nih.gov This is particularly useful for confirming the molecular weight of this compound by observing the protonated molecule [M+H]⁺ or other adducts.

Table 2: Molecular Mass and Compositional Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃FN₂O₂ | biosynth.com |

| Molecular Weight (g/mol) | 166.11 | biosynth.com |

| Exact Mass (Da) | 166.01785550 | nih.gov |

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical Binding Properties

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to analyze the elemental composition and chemical states of the elements within the top 1 to 10 nanometers of a material's surface. wikipedia.org For an organic compound like this compound, XPS can provide invaluable information about its surface chemistry. carleton.edueag.com

The analysis involves irradiating the sample with X-rays, which causes the emission of core-level electrons. gumed.edu.pl The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment. An XPS survey scan would confirm the presence of carbon (C), nitrogen (N), oxygen (O), and fluorine (F) on the sample surface. High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would reveal shifts in binding energies (chemical shifts) that correspond to the different bonding environments of each element in the molecule. nih.gov For example, the C 1s spectrum could be deconvoluted into separate peaks representing carbons bonded to fluorine, the nitro group, the nitrile group, and other carbons in the aromatic ring. Similarly, the N 1s spectrum would show distinct peaks for the nitrile nitrogen and the nitro group nitrogen.

Table 3: Expected XPS Analysis Data for this compound

| Element | Core Level | Information Obtainable |

|---|---|---|

| Carbon | C 1s | Distinguishes between C-F, C-NO₂, C-CN, C-C, and C-H bonds. |

| Nitrogen | N 1s | Differentiates between nitrile (-C≡N) and nitro (-NO₂) functional groups. |

| Oxygen | O 1s | Confirms the chemical state of oxygen in the nitro group. |

| Fluorine | F 1s | Confirms the presence and binding state of fluorine (C-F bond). |

Atomic Absorption Spectroscopy (AAS) for Trace Metal Content Analysis

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for the quantitative determination of specific metallic elements. technologynetworks.comwikipedia.org It operates on the principle that atoms of a metallic element will absorb light at characteristic wavelengths. contractlaboratory.com For an organic compound such as this compound, AAS is not used for structural analysis but serves as a critical quality control tool.

The synthesis of aromatic nitriles can sometimes involve the use of metal catalysts (e.g., palladium, copper). AAS is employed to detect and quantify any residual trace metals in the final product. youtube.comnih.gov Ensuring low levels of metallic impurities is crucial, particularly if the compound is intended for use in applications with stringent purity requirements, such as pharmaceutical synthesis. The analysis involves atomizing a sample, typically in a flame or graphite (B72142) furnace, and measuring the absorption of light from a source lamp specific to the metal being analyzed. libretexts.org

Table 4: Application of AAS in Quality Control of this compound

| Potential Metal Impurity | Possible Source | Purpose of AAS Analysis |

|---|---|---|

| Palladium (Pd) | Catalytic cyanation reactions. | Ensure removal of catalyst residues. |

| Copper (Cu) | Rosenmund-von Braun reaction or other Cu-catalyzed reactions. | Quantify residual catalyst to meet purity specifications. |

| Nickel (Ni), Iron (Fe), Zinc (Zn) | Contamination from reactors or other reagents. | General purity assessment and quality control. |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For this compound, HPLC is the primary method used to determine its purity with high accuracy.

A typical HPLC analysis for this compound would utilize a reversed-phase method. In this setup, the stationary phase is nonpolar (e.g., a C18 column), and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol. The components of the sample are separated based on their differential partitioning between the two phases. Because this compound contains a chromophore (the nitro-substituted aromatic ring), it can be readily detected using a UV detector. The retention time is characteristic of the compound under specific conditions, while the peak area is proportional to its concentration, allowing for quantitative purity assessment against a reference standard. This method is also highly effective in separating this compound from potential impurities, including starting materials, byproducts, and structural isomers.

Table 5: Typical HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Type | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Water and Acetonitrile/Methanol | Elution of the compound and separation from impurities. |

| Flow Rate | 1.0 mL/min | To ensure optimal separation and peak shape. |

| Detector | UV-Vis Detector (e.g., at 254 nm) | Detection and quantification of the analyte. |

| Injection Volume | 10-20 µL | Introduction of a precise amount of sample. |

| Column Temperature | 25-30 °C | Maintain reproducible retention times. |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. jocpr.com It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule.

For this compound, the FTIR spectrum provides clear evidence for its key functional groups. The presence of a sharp, strong absorption band in the region of 2220-2240 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. The nitro group (-NO₂) is identified by two strong stretching vibrations: an asymmetric stretch typically around 1515-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The carbon-fluorine (C-F) bond will show a strong absorption in the 1000-1400 cm⁻¹ region, while absorptions corresponding to aromatic C-H and C=C bonds will also be present. spectrabase.com

Table 6: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (-C≡N) | Stretch | 2220 - 2240 | Sharp, Medium-Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1515 - 1560 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1345 - 1385 | Strong |

| Aromatic C-F | Stretch | 1000 - 1400 | Strong |

| Aromatic C=C | Stretch | 1400 - 1600 | Variable |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium-Weak |

Computational Chemistry Approaches in the Study of 5 Fluoro 2 Nitrobenzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of 5-fluoro-2-nitrobenzonitrile. By solving approximations of the Schrödinger equation, these methods provide insights into how the arrangement of electrons influences the molecule's chemical behavior.

DFT calculations are routinely used to determine the optimized molecular geometry and to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For related nitroaromatic compounds, the energy gap between HOMO and LUMO is a critical parameter for assessing chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited, indicating higher reactivity. For instance, in studies of similar molecules like 2-amino-5-nitrobenzophenone, the HOMO-LUMO energies revealed that charge transfer occurs within the molecule, a key aspect of its reactivity. biosynth.com

Furthermore, these calculations can generate molecular electrostatic potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the strong electron-withdrawing nature of the nitro (-NO₂) and cyano (-CN) groups, combined with the electronegative fluorine atom, creates a distinct electronic profile that governs its interactions and reactivity, particularly in reactions like nucleophilic aromatic substitution.

Natural Bond Orbital (NBO) analysis is another quantum chemical technique applied to similar structures to understand intramolecular interactions. biosynth.com This analysis provides information on charge delocalization and the stability arising from hyperconjugative interactions between orbitals, offering a deeper understanding of the electronic effects of the substituent groups on the benzene (B151609) ring.

Table 1: Representative Quantum Chemical Methods and Their Applications This table is for illustrative purposes to show typical computational approaches.

| Computational Method | Predicted Property | Significance |

|---|---|---|

| Density Functional Theory (DFT) | Optimized Geometry, Vibrational Frequencies | Provides the most stable 3D structure and predicts spectroscopic data. |

| HOMO-LUMO Analysis | Energy Gap, Orbital Distribution | Indicates chemical reactivity, kinetic stability, and sites for electron transfer. |

| Molecular Electrostatic Potential (MEP) | Electron Density Distribution | Identifies sites susceptible to electrophilic and nucleophilic attack. |

| Natural Bond Orbital (NBO) Analysis | Intramolecular Interactions, Charge Delocalization | Explains molecular stability and the electronic contributions of functional groups. |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interaction Studies

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand (in this case, this compound or its derivatives) might bind to a biological target, such as a protein or nucleic acid.

Molecular docking algorithms place the ligand into the binding site of a target protein and score the different poses based on binding affinity. This helps identify the most likely binding mode and estimate the strength of the interaction. For this compound, molecular modeling data suggest the molecule possesses a hydrophobic pocket that could be effective for targeting tumor cells. scribd.com Furthermore, X-ray crystallography studies have substantiated computational predictions by confirming that the compound selectively binds to the minor groove of DNA, which is a key mechanism for its potential antitumor activity. scribd.com

Following docking, molecular dynamics (MD) simulations can provide a more detailed view of the ligand-protein complex over time. MD simulations calculate the atomic movements of the system, offering insights into the stability of the binding pose, the role of water molecules, and the conformational changes that may occur upon binding. For example, in studies of other potential drug candidates, MD simulations are used to analyze the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the complex, which indicate its stability and flexibility, respectively. ossila.com

Prediction of Reaction Pathways and Mechanistic Insights

Computational chemistry is invaluable for predicting the most likely pathways for chemical reactions and for understanding their underlying mechanisms. For a molecule like this compound, which is a versatile building block in organic synthesis, these predictions can guide the development of efficient synthetic routes.

The presence of three distinct functional groups (fluoro, nitro, and nitrile) on the benzene ring offers multiple potential reaction sites. chemicalbook.com The electron-withdrawing nature of the nitro and nitrile groups strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr), particularly at the fluorine-bearing carbon. Computational studies on related fluorinated nitroaromatics are used to model the transition states and activation energies for the substitution of the fluorine atom with various nucleophiles. These calculations help predict the regioselectivity of a reaction and rationalize why one product is formed over another.

For instance, in the synthesis of heterocyclic compounds like quinolines or benzothiophenes from the related isomer 2-fluoro-5-nitrobenzonitrile (B100134), computational models can be used to compare different potential cyclization pathways. chemicalbook.com By calculating the energy profiles of these pathways, chemists can predict reaction feasibility and optimize conditions to favor the desired product, minimizing byproducts.

In Silico Assessment of Molecular Descriptors and Pharmacophore Features (e.g., Topological Polar Surface Area, LogP)

In silico tools are widely used to calculate molecular descriptors that predict the pharmacokinetic properties of a compound, such as its absorption, distribution, metabolism, and excretion (ADME). These descriptors are crucial for assessing the "drug-likeness" of a molecule. Key descriptors include the topological polar surface area (TPSA) and the logarithm of the octanol-water partition coefficient (LogP).

Topological Polar Surface Area (TPSA) is a descriptor that quantifies the surface area of a molecule contributed by polar atoms (typically oxygen and nitrogen). It is a good predictor of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better membrane permeability.

LogP measures the lipophilicity (fat-solubility) of a compound. It influences how a drug is absorbed, how it binds to proteins, and its metabolic profile. An optimal LogP value is critical for balancing solubility and membrane permeability.

For this compound, these descriptors can be calculated using various computational models. The values are essential for defining its pharmacophore features—the essential arrangement of steric and electronic features necessary for biological activity. Based on calculations using the SwissADME web tool, the key descriptors for this compound are summarized below. The TPSA of 69.62 Ų and a consensus LogP of 1.59 fall within the ranges typically considered favorable for oral bioavailability according to common drug-likeness rules.

Table 2: Calculated Molecular Descriptors for this compound

| Descriptor | Calculated Value | Significance in Drug Design |

|---|---|---|

| Molecular Formula | C₇H₃FN₂O₂ | Defines the elemental composition. scribd.com |

| Molecular Weight | 166.11 g/mol | Influences absorption and distribution; typically <500 for oral drugs. scribd.com |

| Topological Polar Surface Area (TPSA) | 69.62 Ų | Predicts membrane permeability and oral bioavailability. |

| LogP (Consensus) | 1.59 | Measures lipophilicity, affecting solubility, absorption, and metabolism. |

| Hydrogen Bond Acceptors | 4 | Influences binding affinity and solubility. |

| Hydrogen Bond Donors | 0 | Influences binding affinity and solubility. |

Data calculated using the SwissADME tool based on the SMILES string.

Future Research Directions and Translational Perspectives

Exploration of Novel Reaction Pathways and Development of Advanced Catalytic Systems

Future research will likely focus on developing more efficient and sustainable methods for the synthesis and transformation of 5-Fluoro-2-nitrobenzonitrile. A significant area of exploration is the advancement of catalytic systems for the selective reduction of the nitro group. While traditional methods using agents like stannous chloride are effective, there is a growing need for greener and more selective catalytic processes. mdpi.com The development of catalysts that can selectively reduce the nitro group to an amine without affecting the nitrile or causing defluorination is a key challenge. mdpi.com Research into heterogeneous catalysts, potentially involving noble metals on various supports, could offer high efficiency and ease of separation. mdpi.com

Furthermore, the adoption of modern synthesis technologies such as continuous-flow reactors presents a promising avenue. researchgate.net Flow chemistry can offer enhanced control over reaction parameters like temperature and residence time, leading to improved yields and safety, particularly for energetic nitration reactions that might be used in its synthesis. researchgate.net Investigating the catalytic efficiency for substitutions of the fluorine atom under flow conditions could also lead to more efficient and scalable production of derivatives.

Design and Development of Highly Selective Derivatization Methods for Complex Molecular Architectures

The distinct reactivity of the functional groups on this compound—the nitro group's susceptibility to reduction and the fluorine atom's potential for nucleophilic aromatic substitution (SNAr)—makes it an ideal scaffold for creating complex molecules. Future efforts will be directed towards developing highly selective derivatization methods that can target one functional group while leaving the others intact, often without the need for protecting groups. ossila.com

For instance, developing orthogonal protection-free strategies to sequentially modify the molecule would be a significant advance. This could involve fine-tuning reaction conditions or catalyst choice to favor substitution at the fluorine position over reactions involving the other groups. Research into creating macrocycles, a strategy noted for the related isomer 2-Fluoro-5-nitrobenzonitrile (B100134), could be a fruitful direction for designing molecules with specific conformational constraints for biological targets. ossila.com The ability to precisely introduce different functionalities would allow for the construction of diverse molecular libraries with tailored properties for applications in medicinal chemistry and materials science.

Expansion of Applications in Emerging Fields of Drug Discovery and Advanced Materials Science

The primary application of this compound and its derivatives has been in drug discovery, where it serves as a building block for potential anti-tumor agents. biosynth.comlookchem.com Its derivatives have been shown to inhibit tumor cell growth, and its structure allows for modifications to tune properties like lipophilicity and binding affinity for specific biological targets. biosynth.comossila.com Future research will aim to expand on this by exploring its utility against a broader range of diseases. The core structure could be a starting point for developing inhibitors of novel enzymes or protein-protein interactions implicated in various pathologies.

Beyond medicine, the unique electronic properties conferred by the fluoro and nitro groups suggest potential applications in advanced materials science. bldpharm.com Fluorinated aromatic compounds are of interest for creating organic light-emitting diodes (OLEDs), polymers, and other functional materials. bldpharm.com Future work could investigate the incorporation of the this compound motif into polymer backbones or as a component in organic electronic materials. Exploring its use in the synthesis of dyes, pigments, or sensors represents another promising, yet underexplored, frontier.

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Efficacy Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For this compound, these computational tools can accelerate future research and development significantly. AI algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic pathways, thereby reducing the need for extensive empirical experimentation and optimizing reaction conditions for higher yields and purity.

In the realm of drug discovery, ML models can be employed to design new derivatives of this compound with enhanced biological activity. By analyzing structure-activity relationships (SAR) from existing data, these models can predict the efficacy and potential binding affinity of virtual compounds, prioritizing the synthesis of the most promising candidates. ossila.com This computational screening can drastically shorten the timeline for identifying lead compounds for new therapeutics. Similarly, in materials science, AI can predict the physical and electronic properties of novel materials derived from this compound, guiding the design of next-generation materials with desired characteristics.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Fluoro-2-nitrobenzonitrile critical for experimental design?

- Answer: The compound (CAS 17417-09-3) has a molecular formula of C₇H₃FN₂O₂ and a molecular weight of 166.11 g/mol. It is a crystalline solid with a melting point of 73–74°C . The nitro and cyano groups create strong electron-withdrawing effects, influencing reactivity in aromatic substitution or reduction reactions. Researchers must account for its hazardous classification (劇III in Japan), requiring storage in controlled environments to avoid decomposition .

Q. What synthetic routes are commonly employed for the laboratory-scale preparation of this compound, and what factors influence reagent selection?

- Answer: While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols for nitroaromatic compounds suggest two approaches:

- Nitration of fluorobenzonitrile precursors: Use mixed acids (H₂SO₄/HNO₃) under controlled temperatures (0–50°C) to introduce the nitro group regioselectively. Solvent choice (e.g., dichloromethane or benzene) impacts reaction efficiency and purity .

- Functional group interconversion: Convert nitro-containing benzoic acids to nitriles via dehydration with reagents like thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅) .

Advanced Research Questions

Q. How can researchers resolve contradictions in optimal reaction parameters when adapting nitration methods from analogous fluoroaromatic systems?

- Answer: Evidence from similar compounds (e.g., 2-Chloro-4-fluoro-5-nitrobenzoyl chloride) shows variability in reaction conditions:

- Temperature: Reactions range from 0°C to reflux (50–100°C), affecting nitro group positioning and byproduct formation .

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nitration efficiency but may require longer reaction times (1–12 hours) compared to non-polar solvents like benzene .

Q. What advanced spectroscopic techniques are required to unambiguously confirm the structure and purity of this compound derivatives?

- Answer: Key techniques include:

- ¹H/¹³C NMR: Assign signals for aromatic protons (δ 7.5–8.5 ppm) and nitrile carbons (δ ~115 ppm). For example, 2-fluoro-5-formylbenzonitrile derivatives show distinct aldehyde proton shifts (δ ~10 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with accuracy <5 ppm .

- X-ray crystallography: Resolve regiochemical ambiguities in nitro/fluoro positioning, especially when synthetic byproducts arise .

Q. What mechanistic considerations govern the chemoselective modification of either the nitro or cyano group in this compound under different reaction conditions?

- Answer:

- Nitro group reduction: Catalytic hydrogenation (H₂/Pd-C) selectively reduces nitro to amine without affecting the nitrile. Alternatively, use Fe/HCl for acidic conditions .

- Nitrile hydrolysis: Strong bases (e.g., NaOH) or transition-metal catalysts (e.g., Ni) convert nitriles to carboxylic acids or amides. Ensure nitro group stability by avoiding prolonged heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.